molecular formula C8H17NO2S B024331 D-Buthionine CAS No. 13073-22-8

D-Buthionine

Cat. No.: B024331
CAS No.: 13073-22-8
M. Wt: 191.29 g/mol
InChI Key: LAXXPOJCFVMVAX-SSDOTTSWSA-N
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Description

D-Buthionine is a sulfoximine derivative known for its ability to inhibit the synthesis of glutathione, a crucial antioxidant in cellsBy inhibiting gamma-glutamylcysteine synthetase, this compound effectively reduces glutathione levels, making cells more susceptible to oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Buthionine can be synthesized through the oxidation of methionine residues within polypeptides. This process involves the use of copper (II)-mediated N-H cross-coupling with arylboronic acid reagents . Another method involves the direct formation and site-selective elaboration of methionine sulfoximine in polypeptides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for medical and research applications .

Chemical Reactions Analysis

Types of Reactions: D-Buthionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Strong nucleophiles like sodium hydroxide.

Major Products Formed:

Mechanism of Action

D-Buthionine exerts its effects by irreversibly inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. This inhibition leads to a significant reduction in glutathione levels, thereby increasing cellular susceptibility to oxidative stress. The compound targets pathways related to oxidative stress and apoptosis, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Uniqueness of D-Buthionine: this compound is unique due to its potent and irreversible inhibition of gamma-glutamylcysteine synthetase, making it highly effective in depleting glutathione levels. This property distinguishes it from other similar compounds, which may have reversible or less potent effects .

Properties

IUPAC Name

(2R)-2-amino-4-butylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXPOJCFVMVAX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428105
Record name D-Buthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13073-22-8
Record name S-Butyl-D-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13073-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Buthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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